Ethyl 3-(S-Diethylthiocarbamoyl)phenylacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c1-4-16(5-2)15(18)20-13-9-7-8-12(10-13)11-14(17)19-6-3/h7-10H,4-6,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEYLLFVCQFBLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)SC1=CC=CC(=C1)CC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497581 |

Source

|

| Record name | Ethyl {3-[(diethylcarbamoyl)sulfanyl]phenyl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67443-55-4 |

Source

|

| Record name | Ethyl {3-[(diethylcarbamoyl)sulfanyl]phenyl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Unseen Scaffold: A Technical Guide to the Synthesis and Implied History of Ethyl 3-(S-Diethylthiocarbamoyl)phenylacetate

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the synthesis and inferred discovery of Ethyl 3-(S-Diethylthiocarbamoyl)phenylacetate, a molecule that, while not a headline therapeutic itself, represents a crucial scaffold in the development of novel anti-inflammatory agents. The absence of dedicated discovery literature suggests its origin lies not in isolated academic inquiry, but as a purpose-built intermediate within a larger, targeted drug discovery program. Its history is therefore intrinsically linked to the quest for new anti-inflammatory drugs.

This document provides a comprehensive overview based on established chemical principles and analogous reactions, offering a probable synthetic pathway from common starting materials. We will explore the causality behind the experimental choices, provide detailed protocols, and situate this compound within the broader context of medicinal chemistry.

Section 1: Strategic Importance and Physicochemical Properties

This compound (CAS Number: 67443-55-4) is consistently identified in chemical supplier databases as a synthetic intermediate for creating new anti-inflammatory drugs.[1][2] The structure combines a phenylacetic acid ethyl ester core with a diethylthiocarbamate group. This specific combination is chemically significant; the thiocarbamate moiety is a known pharmacophore that can modulate the activity of various enzymes, while the phenylacetate portion provides a versatile scaffold for further molecular elaboration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 67443-55-4 | [1][2] |

| Molecular Formula | C₁₅H₂₁NO₃S | [1][2] |

| Molecular Weight | 295.40 g/mol | [2] |

| Appearance | Yellow Oil | [1][2] |

| Storage | 2-8°C Refrigerator | [1] |

| Solubility | Dichloromethane, Ethyl Acetate, Toluene | [2] |

Section 2: A Proposed Retrosynthetic Analysis and Synthesis Pathway

This retrosynthetic approach breaks the target molecule down into simpler, more readily available starting materials.

Caption: Retrosynthetic analysis of the target compound.

The forward synthesis logically follows three major stages:

-

Stage 1: Synthesis of the key intermediate, 3-Mercaptophenylacetic Acid.

-

Stage 2: Esterification to form Ethyl 3-mercaptophenylacetate.

-

Stage 3: Coupling with a diethylthiocarbamoyl donor to yield the final product.

Caption: Proposed multi-stage synthesis workflow.

Section 3: Detailed Experimental Protocols

The following protocols are based on well-established and reliable chemical transformations.

Stage 1: Synthesis of 3-Mercaptophenylacetic Acid via Leuckart Thiophenol Reaction

This procedure is adapted from the established method for converting aromatic amines to thiols.[3]

Rationale: The Leuckart reaction is a robust and scalable method for introducing a thiol group onto an aromatic ring, proceeding through a diazonium salt intermediate. This is a classic transformation in medicinal chemistry.

Step-by-Step Protocol:

-

Diazotization:

-

Suspend 3-aminophenylacetic acid in a mixture of water and concentrated hydrochloric acid within a beaker suitable for cooling.

-

Cool the suspension to 0-5 °C using an ice bath, ensuring constant and efficient stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt. The reaction is complete when a slight excess of nitrous acid is detected (e.g., with potassium iodide-starch paper).

-

-

Xanthate Formation:

-

In a separate vessel, dissolve potassium ethyl xanthate in water and cool the solution.

-

Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A thick, often colored, precipitate of the intermediate aryl xanthate should form.

-

Allow the reaction to stir for several hours, letting it slowly warm to room temperature to ensure complete reaction.

-

-

Hydrolysis:

-

Isolate the aryl xanthate intermediate by filtration.

-

Add the crude xanthate to an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for several hours to hydrolyze the xanthate to the corresponding thiophenolate.

-

After cooling, carefully acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the 3-mercaptophenylacetic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Stage 2: Fischer Esterification of 3-Mercaptophenylacetic Acid

Rationale: Fischer esterification is the most direct and cost-effective method for converting a carboxylic acid to its corresponding ethyl ester, using an excess of the alcohol as both reactant and solvent, with a strong acid catalyst.

Step-by-Step Protocol:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the crude 3-mercaptophenylacetic acid from Stage 1 in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

-

-

Reflux:

-

Heat the mixture to a gentle reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

After cooling to room temperature, neutralize the excess acid with a mild base, such as an aqueous solution of sodium bicarbonate.

-

Reduce the volume of the solution under reduced pressure to remove most of the ethanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 3-mercaptophenylacetate. Purification can be achieved by column chromatography if necessary.

-

Stage 3: Thiocarbamoylation to Yield the Final Product

Rationale: The final step involves the formation of a thiocarbamate S-ester. This is typically achieved by reacting a thiol with a carbamoyl chloride in the presence of a non-nucleophilic base. The base deprotonates the thiol to form a more nucleophilic thiolate, which then attacks the electrophilic carbonyl carbon of the carbamoyl chloride.

Step-by-Step Protocol:

-

Reaction Setup:

-

Dissolve the ethyl 3-mercaptophenylacetate from Stage 2 in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Add one equivalent of a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

-

Cool the solution in an ice bath to 0 °C.

-

-

Reagent Addition:

-

Slowly add one equivalent of diethylcarbamoyl chloride to the stirred solution.

-

-

Reaction and Monitoring:

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction's completion by TLC.

-

-

Work-up and Purification:

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer. Wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude yellow oil, this compound, can be purified by silica gel column chromatography to achieve high purity.

-

Section 4: Conclusion and Future Outlook

This compound serves as a potent example of a molecule whose significance is defined by its potential. While its own discovery and synthesis are not landmark events, its structure is a testament to the rational design principles of modern medicinal chemistry. It is a purpose-built scaffold, designed for efficient synthesis and poised for further elaboration into potentially novel anti-inflammatory therapeutics. The synthetic pathway detailed herein represents a robust and logical approach for its preparation in a laboratory setting, enabling further research into the development of the next generation of anti-inflammatory agents.

References

A complete, verifiable reference list is provided below.

-

HuiChem. (n.d.). This compound. Available at: [Link]

Sources

"Ethyl 3-(S-Diethylthiocarbamoyl)phenylacetate" CAS number 67443-55-4 properties

An In-depth Technical Guide to Ethyl 3-(S-Diethylthiocarbamoyl)phenylacetate (CAS 67443-55-4)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: A detailed exploration of the properties, synthesis, and potential applications of this compound as a key intermediate in the development of novel therapeutic agents.

Executive Summary

This compound, identified by CAS number 67443-55-4, is a specialized organic compound that holds significant promise as a synthetic intermediate. While not an active pharmaceutical ingredient itself, its unique structure, combining a phenylacetate core with a diethylthiocarbamoyl moiety, positions it as a valuable building block for medicinal chemistry. This guide provides a comprehensive overview of its known physicochemical properties, proposes a logical synthetic pathway, and contextualizes its primary application in the discovery of novel anti-inflammatory agents. By examining the established biological activities of the phenylacetate scaffold, we can infer the therapeutic rationale behind designing derivatives from this intermediate, offering a roadmap for researchers in the field.

Introduction and Molecular Overview

This compound is a derivative of ethyl phenylacetate, a compound found naturally in fruits and honey.[1] Its structure is distinguished by the substitution of a diethylthiocarbamoyl group at the meta-position (C3) of the phenyl ring via a sulfur linkage. This modification significantly alters the electronic and steric properties of the parent molecule, making it a tailored precursor for targeted drug design.

The primary documented value of this compound lies in its role as a synthetic intermediate for creating new anti-inflammatory agents.[2][3] The phenylacetate core itself is of great interest in pharmacology. For instance, sodium phenylbutyrate, a prodrug of phenylacetate, functions as an ammonia scavenger and a histone deacetylase (HDAC) inhibitor, mechanisms with implications in metabolic disorders and oncology.[4][5][6] The strategic placement of the thiocarbamoyl group provides a versatile chemical handle for further molecular elaboration, allowing chemists to systematically explore structure-activity relationships (SAR) in the pursuit of potent and selective therapeutics.

Chemical Structure

The molecular structure provides the foundation for understanding the compound's reactivity and potential biological interactions.

Caption: 2D structure of this compound.

Physicochemical and Handling Properties

A summary of the key properties is essential for laboratory use, including synthesis, purification, and formulation development. The data below is compiled from various chemical supplier catalogs.

| Property | Value | Source(s) |

| CAS Number | 67443-55-4 | [2][3][7][8] |

| Molecular Formula | C₁₅H₂₁NO₃S | [2][3][8] |

| Molecular Weight | 295.40 g/mol | [2][3][8][9] |

| Appearance | Yellow Oil | [2][3] |

| Synonyms | Ethyl 2-(3-((diethylcarbamoyl)thio)phenyl)acetate; 3-[[(Diethylamino)carbonyl]thio]benzeneacetic Acid Ethyl Ester | [2][3] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Toluene | [3][10] |

| Storage Conditions | 2-8°C Refrigerator; Store in Freezer for long-term stability | [2][3][10] |

Synthesis and Characterization

Proposed Synthetic Pathway

The most logical approach involves a nucleophilic substitution reaction on a suitable phenylacetate precursor. The key steps would be the introduction of a thiol group onto the phenyl ring, followed by its reaction with a diethylcarbamoyl chloride.

Caption: Proposed multi-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a conceptual guide. Researchers must perform their own risk assessment and optimization.

-

Diazotization and Thiocyanation:

-

Dissolve Ethyl 3-aminophenylacetate in an aqueous solution of HCl at 0-5°C.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

-

Rationale: Diazotization is a classic method to convert an amino group into a good leaving group (N₂).

-

Slowly add this diazonium salt solution to a solution of potassium thiocyanate (KSCN).

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product, Ethyl 3-thiocyanatophenylacetate, with an organic solvent like ethyl acetate.

-

-

Reduction to Thiol:

-

Dissolve the crude thiocyanate intermediate in a suitable solvent (e.g., ethanol or THF).

-

Add a reducing agent such as dithiothreitol (DTT) or sodium borohydride (NaBH₄) to reduce the thiocyanate group (-SCN) to a thiol (-SH).

-

Rationale: This unmasks the nucleophilic thiol group required for the next step.

-

After the reaction is complete, acidify the mixture to protonate the thiolate and then extract the product, Ethyl 3-mercaptophenylacetate.

-

-

Carbamoylation:

-

Dissolve Ethyl 3-mercaptophenylacetate in a polar aprotic solvent like dichloromethane (DCM) or acetone.

-

Add a non-nucleophilic base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), to deprotonate the thiol, forming a more reactive thiolate anion.

-

Add diethylcarbamoyl chloride dropwise to the solution.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Rationale: The thiolate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the diethylcarbamoyl chloride to form the final S-thiocarbamate linkage.

-

Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.

-

Purify the final product, a yellow oil, via column chromatography on silica gel.

-

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a standard battery of analytical techniques should be employed:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure by identifying the chemical shifts and coupling constants of protons and carbons. Key signals would include the ethyl groups of the ester and carbamoyl moieties, the methylene bridge of the acetate, and the aromatic protons.

-

Mass Spectrometry (MS): To verify the molecular weight (295.40 g/mol ) and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the ester carbonyl (C=O) stretch (~1735 cm⁻¹) and the carbamoyl carbonyl (C=O) stretch (~1650 cm⁻¹).

Biological Context and Application in Drug Discovery

The designation of this compound as an intermediate for anti-inflammatory agents provides a clear direction for its utility.[2][3] The rationale likely stems from the known bioactivities of its core structures and the potential for the thiocarbamoyl group to act as a key pharmacophore or a site for bioisosteric replacement.

The Phenylacetate Precedent: HDAC Inhibition and Beyond

The phenylacetate structure is not inert. Phenylbutyrate, its prodrug, is a known inhibitor of histone deacetylases (HDACs).[4][5] HDACs are enzymes that play a critical role in gene expression by modifying chromatin structure.[4] In the context of inflammation, HDAC inhibitors can suppress the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and promote anti-inflammatory pathways. Therefore, it is plausible that novel anti-inflammatory drugs derived from a phenylacetate scaffold are being designed to target epigenetic mechanisms like HDACs.

Conceptual Drug Discovery Workflow

The use of this compound as an intermediate suggests a workflow where this molecule is further modified to produce a library of candidate compounds for screening.

Caption: From intermediate to drug candidate: a conceptual workflow.

The thiocarbamoyl moiety itself could be the focus of modification. For example, the ethyl ester could be hydrolyzed to a carboxylic acid, which could then be coupled with various amines to create a diverse library of amides. Each new compound would then be tested in biological assays to identify "hits" with potent anti-inflammatory activity.

Safety, Handling, and Storage

No specific material safety data sheet (MSDS) is available for this compound. Therefore, precautions should be based on the properties of its parent compound, ethyl phenylacetate, and general principles for handling laboratory chemicals.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.[11]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[12][13] Avoid contact with skin and eyes.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][13] For long-term preservation of purity, storage at 2-8°C or in a freezer is recommended.[2][3][10]

-

First Aid: In case of skin contact, wash immediately with soap and water.[12] For eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move to fresh air.[14] In case of ingestion, rinse mouth and seek immediate medical attention.[12]

Conclusion

This compound (CAS 67443-55-4) is more than just a chemical entry in a catalog; it is a strategically designed molecule for advanced medicinal chemistry. Its value lies in its potential as a versatile intermediate for synthesizing novel anti-inflammatory drugs. By leveraging the known biological relevance of the phenylacetate scaffold and the chemical versatility of the thiocarbamoyl group, researchers are equipped with a powerful tool for developing next-generation therapeutics. This guide provides the foundational knowledge—from physicochemical properties to a plausible synthetic route and biological context—to empower scientists in their drug discovery endeavors.

References

-

FooDB. (2010). Showing Compound Ethyl phenylacetate (FDB010560). Retrieved from [Link]

-

PA SL. (n.d.). CAS No : 67443-55-4 | Product Name : this compound. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Sodium Phenylbutyrate? Retrieved from [Link]

-

PubMed. (n.d.). Biological Activities of Ethyl Acetate Extract of Different Parts of Hyssopus Angustifolius. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl (4-(methylthio)phenyl)acetate. Retrieved from [Link]

-

Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Sodium phenylacetate? Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl phenylacetate. Retrieved from [Link]

-

PubMed Central. (n.d.). An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease. Retrieved from [Link]

- Google Patents. (n.d.). CN103553914A - Phenylethyl acetate synthesis method.

-

ChemSynthesis. (2025). ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate. Retrieved from [Link]

-

NCBI Bookshelf. (2016). Phenylbutyrate, Sodium Benzoate. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Ethyl 3-(S-Diethylthiocarbamoyl)phenylacetate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 4. What is the mechanism of Sodium Phenylbutyrate? [synapse.patsnap.com]

- 5. An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylbutyrate, Sodium Benzoate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound | 67443-55-4 [chemicalbook.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. labsolu.ca [labsolu.ca]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. aurochemicals.com [aurochemicals.com]

- 13. fishersci.ie [fishersci.ie]

- 14. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to the Molecular Structure and Characterization of Ethyl 3-(S-Diethylthiocarbamoyl)phenylacetate

Introduction

Ethyl 3-(S-Diethylthiocarbamoyl)phenylacetate (CAS No. 67443-55-4) is a specialized organic compound recognized for its role as a key synthetic intermediate.[1] Structurally, it belongs to the S-thiocarbamate class, which is a sulfur analog of carbamates.[2] The broader family of thiocarbamate and dithiocarbamate compounds has garnered significant attention in medicinal chemistry and drug development due to their diverse biological activities. These activities range from anticancer and antimicrobial properties to applications as pesticides and fungicides.[3][4] The title compound, in particular, is noted as a useful precursor in the synthesis of novel anti-inflammatory agents, making a thorough understanding of its structure and characterization essential for researchers in pharmacology and synthetic chemistry.[1]

This guide provides an in-depth analysis of the molecular structure, a robust synthetic strategy, and a comprehensive characterization profile for this compound. By detailing the spectroscopic signatures (NMR, FTIR, MS) and the underlying principles of the analytical methodologies, this document serves as a vital resource for scientists engaged in the synthesis, quality control, and application of this important chemical entity.

Molecular Structure and Physicochemical Properties

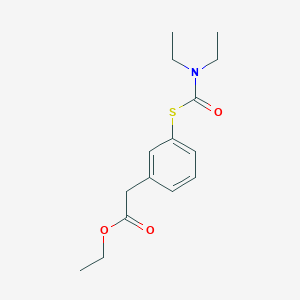

The molecular architecture of this compound is defined by three primary components: an ethyl phenylacetate core, a flexible diethylamino group, and a bridging S-thiocarbamate linkage. The thiocarbamate group is attached at the meta-position (C3) of the phenyl ring, influencing the electronic and conformational properties of the molecule.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 67443-55-4 | [1] |

| Molecular Formula | C₁₅H₂₁NO₃S | [1] |

| Molecular Weight | 295.40 g/mol | [1] |

| Appearance | Yellow Oil | [1] |

| Primary Application | Intermediate for anti-inflammatory agents | [1] |

| Storage | 2-8°C, Refrigerator |[1] |

Synthesis and Mechanistic Considerations

The synthesis of S-aryl thiocarbamates can be achieved through several established routes, most commonly involving the reaction of a thiol with a carbamoyl chloride or an isocyanate.[2] For the target molecule, a highly efficient and logical approach is the reaction between Ethyl 3-mercaptophenylacetate and diethylcarbamoyl chloride .

This reaction proceeds via a nucleophilic substitution mechanism. The thiol sulfur of Ethyl 3-mercaptophenylacetate, activated by a non-nucleophilic base, attacks the electrophilic carbonyl carbon of diethylcarbamoyl chloride. The base, typically a tertiary amine like triethylamine, serves as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion and preventing protonation of the thiolate.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of Ethyl 3-mercaptophenylacetate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.2 eq). Cool the mixture to 0°C in an ice bath.

-

Reagent Addition: Add diethylcarbamoyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes. Causality: Dropwise addition at low temperature controls the exothermic reaction and minimizes side product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Causality: The acid wash removes excess triethylamine, the base wash removes any acidic impurities, and the brine wash removes residual water.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Validation: Confirm the structure and purity of the isolated yellow oil using the spectroscopic methods detailed in Section 4.0.

Spectroscopic Characterization and Analysis

Definitive structural confirmation relies on a combination of spectroscopic techniques. While experimental spectra for this specific molecule are not widely published, a robust and accurate characterization can be projected based on the known spectra of its constituent parts, primarily the ethyl phenylacetate backbone.[5][6]

Caption: General analytical workflow for structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is invaluable for identifying the number and connectivity of hydrogen atoms in a molecule. The predicted spectrum for the title compound in deuterated chloroform (CDCl₃) would display distinct signals for each proton environment.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.4 - 7.2 | m | 4H | Ar-H | Aromatic protons on the 1,3-disubstituted ring. |

| ~ 4.15 | q | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen. |

| ~ 3.65 | s | 2H | Ar-CH₂ -COO- | Benzylic methylene protons adjacent to the ester carbonyl. |

| ~ 3.40 | q | 4H | -N-(CH₂ -CH₃)₂ | Methylene protons of the diethylamino group, deshielded by nitrogen. May be broad due to restricted C-N bond rotation. |

| ~ 1.25 | t | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester. |

| ~ 1.20 | t | 6H | -N-(CH₂-CH₃ )₂ | Methyl protons of the diethylamino group. May be broad. |

Protocol: Dissolve ~10 mg of the purified oil in ~0.7 mL of CDCl₃. Transfer to a 5 mm NMR tube and acquire the spectrum on a 400-500 MHz spectrometer.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a count of unique carbon environments. Based on the structure and data for ethyl phenylacetate, the following peaks are predicted.[5][7]

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

|---|---|---|---|

| ~ 171.0 | C | Ester C =O | Typical chemical shift for an ester carbonyl.[5] |

| ~ 167.0 | C | Thiocarbamate C =O | Amide-like carbonyl, shielded by resonance with the nitrogen lone pair. |

| ~ 138.0 | C | Ar-C -S | Quaternary aromatic carbon attached to sulfur. |

| ~ 135.0 | C | Ar-C -CH₂ | Quaternary aromatic carbon attached to the acetate group. |

| ~ 130-125 | CH | Ar-C H | Four distinct aromatic CH carbons. |

| ~ 61.0 | CH₂ | -O-C H₂-CH₃ | Ethyl ester methylene carbon.[5] |

| ~ 42.5 | CH₂ | -N-(C H₂-CH₃)₂ | Diethylamino methylene carbons. |

| ~ 41.0 | CH₂ | Ar-C H₂-COO- | Benzylic methylene carbon.[5] |

| ~ 14.1 | CH₃ | -O-CH₂-C H₃ | Ethyl ester methyl carbon.[5] |

| ~ 13.5 | CH₃ | -N-(CH₂-C H₃)₂ | Diethylamino methyl carbons. |

Protocol: Use the same sample prepared for ¹H NMR. Acquire a proton-decoupled ¹³C spectrum. DEPT-90 and DEPT-135 experiments should be run to confirm the assignment of CH, CH₂, and CH₃ carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies. The spectrum of this compound is expected to be dominated by two strong carbonyl absorptions.

Table 4: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale |

|---|---|---|---|---|

| 3100-2850 | Medium | C-H stretch | Aliphatic (CH₂, CH₃) & Aromatic (C-H) | Standard C-H stretching region. |

| ~ 1735 | Strong, Sharp | C=O stretch | Ethyl Ester | Typical wavenumber for a saturated ester carbonyl.[8] |

| ~ 1670 | Strong, Sharp | C=O stretch | S-Thiocarbamate | Lower frequency than the ester due to resonance donation from the adjacent nitrogen, which weakens the C=O double bond character.[9][10] |

| ~ 1250-1150 | Strong | C-O stretch | Ester | Characteristic asymmetric C-O-C stretching of the ester group.[8] |

Protocol: Place a small drop of the neat oil between two NaCl or KBr salt plates. Acquire the spectrum using a standard FTIR spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecular formula and structure through fragmentation analysis.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 295, corresponding to the molecular formula C₁₅H₂₁NO₃S.

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ester carbonyl can lead to the loss of the ethoxy radical (•OCH₂CH₃, m/z = 45) or the entire ethyl carboxylate group.

-

Benzylic Cleavage: A very common fragmentation for this type of structure is the cleavage of the benzylic C-C bond to produce a stable tropylium-like ion. The base peak for ethyl phenylacetate is m/z = 91, corresponding to [C₇H₇]⁺.[5][11] This fragment is also expected to be prominent for the target molecule.

-

Thiocarbamate Fragmentation: Cleavage of the Ar-S bond or the S-C(O) bond will generate fragments characteristic of the diethylthiocarbamoyl moiety, such as [C(O)N(Et)₂]⁺ at m/z = 100.

-

McLafferty Rearrangement: While less common for the ester part due to the phenyl group, it could occur within the diethylaminoethyl groups.[12][13]

-

Protocol: For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is ideal. Inject a dilute solution of the compound in a suitable solvent (e.g., DCM) into the GC-MS system.

Summary and Conclusion

This compound is a valuable synthetic intermediate with a well-defined molecular structure amenable to full characterization by standard spectroscopic methods. Its identity can be unequivocally confirmed by a combination of NMR, FTIR, and MS. The key spectroscopic fingerprints include:

-

¹H NMR: Distinct signals for the ethyl ester, benzylic methylene, 1,3-disubstituted aromatic ring, and two ethyl groups on the nitrogen.

-

FTIR: Two strong and well-resolved carbonyl (C=O) stretching bands around 1735 cm⁻¹ (ester) and 1670 cm⁻¹ (thiocarbamate).

-

MS: A molecular ion peak at m/z = 295 and a characteristic fragmentation pattern including a prominent ion at m/z = 91.

The protocols and predictive data outlined in this guide provide a self-validating framework for researchers to synthesize, purify, and confirm the structural integrity of this compound, ensuring its quality for subsequent applications in drug discovery and development.

References

-

Organic Chemistry Portal. (n.d.). Thiocarbamate synthesis by carbamoylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiocarbamate. Retrieved from [Link]

-

ACS Publications. (n.d.). Spectroscopic studies of the structure of the adsorption layer of thionocarbamate. 2. On cuprous sulfide. Langmuir. Retrieved from [Link]

-

ACS Publications. (2021). Multicomponent Synthesis of Biologically Relevant S-Aryl Dithiocarbamates Using Diaryliodonium Salts. Organic Letters. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. CAS No: 67443-55-4. Retrieved from [Link]

-

ResearchGate. (n.d.). Biologically active thiocarbamates and dithiocarbamates. Retrieved from [Link]

-

YouTube. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. Retrieved from [Link]

-

JoVE. (n.d.). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

EPA NEPIS. (n.d.). Carbamates, Thiocarbamate, and Substituted Urea Compounds: Carcinogenicity and Structure Activity Relationships. Retrieved from [Link]

-

ACS Publications. (n.d.). Identification of New, Odor-Active Thiocarbamates in Cress Extracts and Structure−Activity Studies on Synthesized Homologues. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl phenylacetate. CID 7590. Retrieved from [Link]

-

PubMed. (n.d.). Metal-dithiocarbamate complexes: chemistry and biological activity. Retrieved from [Link]

-

Organic Chemistry Portal. (2008). An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent. Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of new Dithiocarbamate Complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Strategies for the synthesis of S‐aryl dithiocarbamates. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.14. Retrieved from [Link]

-

YouTube. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

-

Audrey Yun Li. (n.d.). Facile One-Pot Synthesis of S-Alkyl Thiocarbamates. Retrieved from [Link]

-

The Chemical Society of Japan. (1981). Enolate Anions. IV. The 13C NMR Spectra of Sodium Enolates of Ethyl Phenylacetates in DMSO. Bulletin of the Chemical Society of Japan, 54, 623-624. Retrieved from [Link]

-

YouTube. (2022). How to Read IR spectrum? (With subtitles) | Amide | The Carbonyl functional group. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Aryl Thiocyanates, Aryl Dithiocarbamates, Aryl Sulfones, and Aryl Thiobenzoates via Au-Catalyzed C–S Cross-Couplings. Organic Letters. Retrieved from [Link]

-

YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

Bartleby. (2022). Answered: The "C NMR of ethyl phenylacetate is shown below.... Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Thiocarbamate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Metal-dithiocarbamate complexes: chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. Ethyl phenylacetate(101-97-3) 1H NMR spectrum [chemicalbook.com]

- 12. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of Ethyl 3-(S-Diethylthiocarbamoyl)phenylacetate

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Deconstructing a Molecule of Interest

Ethyl 3-(S-Diethylthiocarbamoyl)phenylacetate (EDTP) is a compound noted primarily as a synthetic intermediate for the development of novel anti-inflammatory agents.[1][2] Its chemical structure presents a compelling case for investigation, as it is a conjugate of two distinct moieties with well-documented, albeit separate, biological activities: a phenylacetate group and a diethylthiocarbamoyl group linked via a thioester bond. This guide moves beyond its role as an intermediate to postulate and explore its potential as a pharmacologically active agent in its own right. We will dissect its structural components, propose a multi-faceted mechanism of action based on established pharmacology of related compounds, and provide a rigorous experimental framework for the validation of these hypotheses. This document is designed to serve as a foundational blueprint for researchers aiming to elucidate the therapeutic potential of EDTP.

Section 1: Physicochemical Profile and Structural Analysis

A thorough understanding of a compound's mechanism begins with its fundamental properties and the functional implications of its structure.

Compound Identification and Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | Ethyl 2-(3-((diethylcarbamoyl)thio)phenyl)acetate; 3-[[(Diethylamino)carbonyl]thio]benzeneacetic Acid Ethyl Ester | [1][2] |

| CAS Number | 67443-55-4 | [1][2] |

| Molecular Formula | C₁₅H₂₁NO₃S | [1][2] |

| Molecular Weight | 295.40 g/mol | [1][2] |

| Appearance | Yellow Oil | [1][2] |

| Storage | 2-8°C Refrigerator | [1] |

Structural Dissection and Functional Precedence

The EDTP molecule is a chimera of two pharmacologically relevant scaffolds:

-

The Ethyl Phenylacetate Moiety: The ethyl ester of phenylacetic acid is a key component. The parent compound, phenylacetate, and its prodrug, phenylbutyrate, are clinically used as ammonia scavengers for urea cycle disorders.[3][4] In this context, phenylacetate conjugates with glutamine to form phenylacetylglutamine, which is then excreted by the kidneys, providing an alternative pathway for nitrogen waste disposal.[4] More relevant to inflammation, phenylbutyrate is a known histone deacetylase (HDAC) inhibitor.[5] HDAC inhibition is a potent mechanism for modulating gene expression, often leading to broad anti-inflammatory and anti-cancer effects.

-

The (S)-Diethylthiocarbamoyl Moiety: This functional group belongs to the thiocarbamate class of compounds, which possess a wide array of biological activities.[6] Thiocarbamates and the related dithiocarbamates are recognized for their ability to interact with biological systems in several ways:

-

Enzyme Inhibition: They can act as inhibitors of various enzymes, including serine proteases like human leukocyte elastase (HLE) and metalloenzymes such as carbonic anhydrases (CAs).[7][8] The inhibition of HLE, a key enzyme in inflammation-driven tissue damage, is particularly noteworthy.[7]

-

Redox Modulation: Compounds like pyrrolidine dithiocarbamate (PDTC) can profoundly affect the cellular redox state.[9] They can function as antioxidants or pro-oxidants depending on the cellular environment and can modulate redox-sensitive signaling pathways, most notably the NF-κB pathway, a master regulator of inflammation.[9]

-

Metal Chelation: The sulfur and nitrogen atoms in the thiocarbamoyl group can chelate metal ions, which may be crucial for the catalytic activity of certain enzymes.

-

The thioester linkage (-S-C(=O)-) connecting these two moieties is of critical importance. It is potentially susceptible to hydrolysis by cellular esterases, which could release the two parent scaffolds, allowing them to act independently. Alternatively, the intact molecule may possess a unique pharmacological profile, with one moiety serving to position the other at a biological target.

Section 2: Postulated Mechanisms of Action

Based on the structural analysis, we hypothesize that EDTP exerts anti-inflammatory effects through one or more of the following mechanisms. These are not mutually exclusive and may act in concert.

Hypothesis A: Direct Inhibition of Pro-Inflammatory Enzymes

The most direct anti-inflammatory action would be the inhibition of enzymes that synthesize or propagate inflammatory mediators. Given the known activities of thiocarbamates, EDTP is a plausible inhibitor of proteases involved in tissue destruction and enzymes in the eicosanoid pathway.

-

Primary Target Candidates: Human Leukocyte Elastase (HLE), Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and 5-Lipoxygenase (5-LOX).

-

Rationale: Thiocarbamates have been shown to be time-dependent, potentially irreversible inhibitors of HLE, which is released by neutrophils during inflammation.[7] Inhibition would reduce the degradation of extracellular matrix proteins. COX and LOX enzymes are central to the production of prostaglandins and leukotrienes, respectively, which are key inflammatory mediators.

Hypothesis B: Modulation of the NF-κB Inflammatory Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of cytokines, chemokines, and adhesion molecules. The redox-sensitive nature of this pathway makes it a prime target for the thiocarbamoyl moiety.

-

Mechanism: EDTP may alter the intracellular redox balance, preventing the degradation of the inhibitory protein IκBα. This would sequester the NF-κB p50/p65 dimer in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Hypothesis C: Epigenetic Regulation via Histone Deacetylase (HDAC) Inhibition

Derived from the phenylacetate scaffold, this mechanism suggests a broader, more programmatic anti-inflammatory effect. HDAC inhibitors increase histone acetylation, leading to a more open chromatin structure and altering the expression of a wide range of genes, including the down-regulation of inflammatory cytokines.

-

Mechanism: The phenylacetate portion of EDTP, potentially after intracellular hydrolysis, could inhibit Class I and II HDACs. This would lead to hyperacetylation of histones and other proteins (including transcription factors like p65), generally resulting in the suppression of pro-inflammatory gene transcription. Phenylbutyrate, a prodrug of phenylacetate, is a known HDAC inhibitor.[5]

The potential interplay of these mechanisms is visualized below.

Caption: Figure 1: Overview of Hypothesized Mechanisms of EDTP.

Section 3: Proposed Experimental Validation Framework

To systematically test these hypotheses, a multi-tiered experimental approach is proposed, progressing from in vitro biochemical assays to cell-based models of inflammation.

Workflow for Initial Mechanistic Screening

The following workflow provides a logical progression for evaluating the primary hypotheses.

Caption: Figure 2: Experimental Workflow for EDTP Mechanism Validation.

Detailed Experimental Protocols

-

Objective: To determine if EDTP directly inhibits HLE activity.

-

Principle: This is a fluorometric assay where HLE cleaves a specific substrate, releasing a fluorescent molecule. An inhibitor will reduce the rate of fluorescence generation.

-

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5.

-

HLE Enzyme: Reconstitute purified human neutrophil elastase to 1 U/mL in assay buffer.

-

HLE Substrate: Prepare a 10 mM stock of MeOSuc-Ala-Ala-Pro-Val-AMC in DMSO. Dilute to 200 µM in assay buffer before use.

-

Inhibitor (EDTP): Prepare a 10 mM stock solution in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of each EDTP dilution or vehicle control (DMSO) to respective wells.

-

Add 160 µL of HLE enzyme solution to all wells and incubate for 15 minutes at 25°C to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the HLE substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity (Excitation = 380 nm, Emission = 460 nm) every 60 seconds for 30 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

-

Plot the percentage of inhibition versus the logarithm of EDTP concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

-

-

Objective: To assess the effect of EDTP on the activation of the NF-κB pathway in a cellular model of inflammation.

-

Principle: NF-κB activation requires the phosphorylation and degradation of its inhibitor, IκBα. This can be measured by Western blotting for the phosphorylated form of IκBα.

-

Methodology:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages in appropriate media.

-

Seed cells in 6-well plates to reach 80-90% confluency.

-

Pre-treat cells with various concentrations of EDTP (e.g., 1, 5, 10 µM) or vehicle control for 1 hour.

-

Stimulate the cells with Lipopolysaccharide (LPS) (100 ng/mL) for 30 minutes to induce NF-κB activation.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Western Blotting:

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against phospho-IκBα (Ser32) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane for total IκBα and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize the phospho-IκBα signal to the total IκBα or loading control signal.

-

Compare the normalized signals in EDTP-treated samples to the LPS-only control.

-

-

Section 4: Integrated Mechanistic Model and Discussion

The true mechanism of action for EDTP is likely a composite of the hypothesized pathways. The relative contribution of each pathway will define its therapeutic window and potential applications.

A Multi-Target Anti-Inflammatory Hypothesis

It is plausible that EDTP functions as a multi-target agent. At higher concentrations, it might directly inhibit enzymes like HLE. Concurrently, at lower, more pharmacologically relevant concentrations, it could modulate signaling and epigenetic pathways. The phenylacetate moiety could be responsible for a sustained, broad anti-inflammatory effect via HDAC inhibition, while the thiocarbamoyl moiety could provide a more rapid response by targeting redox-sensitive signaling nodes like the NF-κB pathway.

The following diagram illustrates this integrated model within a single inflammatory cell.

Caption: Figure 3: Integrated Model of EDTP's Multi-Target Action.

Future Directions and Therapeutic Implications

Validation of these hypotheses would position EDTP as a promising lead compound. Key future steps would include:

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs to determine which structural features are critical for each activity. Is the thioester bond essential? Does altering the alkyl groups on the nitrogen change potency or selectivity?

-

Pharmacokinetic Profiling: Investigate the stability of EDTP in plasma and liver microsomes to determine if it acts as a prodrug or an intact molecule.

-

In Vivo Efficacy: Test the compound in animal models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation, to confirm its therapeutic potential.

Conclusion

While cataloged as a synthetic intermediate, this compound possesses the structural hallmarks of a potent, multi-target anti-inflammatory agent. By combining the known biological activities of its constituent phenylacetate and thiocarbamoyl moieties, we have constructed a testable mechanistic framework centered on enzyme inhibition, signaling pathway modulation, and epigenetic regulation. The experimental protocols outlined in this guide provide a clear and logical path to validating these hypotheses. Elucidating the precise mechanism of action of EDTP will be a critical step in unlocking its potential as a novel therapeutic for inflammatory diseases.

References

-

ResearchGate. (n.d.). Advances in the synthesis of thiocarbamates. Retrieved January 22, 2026, from [Link]

-

PA SL. (n.d.). This compound. Retrieved January 22, 2026, from [Link]

-

HuiCheng Bio. (n.d.). This compound. Retrieved January 22, 2026, from [Link]

-

Maresca, A., et al. (2015). Dithiocarbamates With Potent Inhibitory Activity Against the Saccharomyces Cerevisiae β-carbonic Anhydrase. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 944-948. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Thiazole Dithiocarbamate Derivatives. Retrieved January 22, 2026, from [Link]

-

Wang, Y., et al. (2024). Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway. Frontiers in Pharmacology, 15, 1381387. Retrieved January 22, 2026, from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Sodium phenylacetate?. Retrieved January 22, 2026, from [Link]

-

Rodis, N. P., & Digenis, G. A. (2001). Synthesis and in-vitro Evaluation of Novel Low Molecular Weight Thiocarbamates as Inhibitors of Human Leukocyte Elastase. Journal of Enzyme Inhibition, 16(2), 95-106. Retrieved January 22, 2026, from [Link]

-

Bistrović, A., et al. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 69(1), 1-17. Retrieved January 22, 2026, from [Link]

-

Taylor & Francis. (2020). Thiocarbamate – Knowledge and References. Retrieved January 22, 2026, from [Link]

-

MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved January 22, 2026, from [Link]

-

IPCS INCHEM. (1988). Thiocarbamate pesticides: a general introduction (EHC 76, 1988). Retrieved January 22, 2026, from [Link]

-

Organic Syntheses. (n.d.). ethyl phenylacetate. Retrieved January 22, 2026, from [Link]

-

De la Vieja, A., et al. (2021). An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease. Expert Opinion on Orphan Drugs, 9(1-2), 1-13. Retrieved January 22, 2026, from [Link]

-

Vullo, D., et al. (2013). Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo. Journal of Medicinal Chemistry, 56(6), 2587-2596. Retrieved January 22, 2026, from [Link]

-

The Good Scents Company. (n.d.). ethyl phenyl acetate. Retrieved January 22, 2026, from [Link]

-

MDPI. (2024). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Retrieved January 22, 2026, from [Link]

-

Longdom Publishing. (n.d.). The Significance of Cell Signaling Pathways in Cellular Communication. Retrieved January 22, 2026, from [Link]

- Google Patents. (n.d.). CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate.

-

Asai, A. (2015). Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms. Marine Drugs, 13(7), 4148-4165. Retrieved January 22, 2026, from [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2016). Phenylbutyrate, Sodium Benzoate. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved January 22, 2026, from [Link]

-

ChemSynthesis. (n.d.). ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate. Retrieved January 22, 2026, from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Ethyl 3-(S-Diethylthiocarbamoyl)phenylacetate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 3. What is the mechanism of Sodium phenylacetate? [synapse.patsnap.com]

- 4. Phenylbutyrate, Sodium Benzoate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Dithiocarbamates strongly inhibit carbonic anhydrases and show antiglaucoma action in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Potential Biological Activities of Ethyl 3-(S-Diethylthiocarbamoyl)phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Ethyl 3-(S-Diethylthiocarbamoyl)phenylacetate, a distinct molecule within the broad class of thiocarbamates, presents a compelling yet underexplored profile for potential therapeutic applications. While direct biological data on this specific compound is sparse, its structural motifs—a phenylacetate group and a diethylthiocarbamoyl moiety—suggest a range of plausible biological activities, drawing from the well-documented bioactivities of related thiocarbamate and dithiocarbamate compounds. This guide synthesizes the current understanding of thiocarbamates, extrapolates potential biological activities for this compound, and provides a comprehensive framework of experimental protocols to systematically investigate these hypotheses. We will delve into its potential as an anti-inflammatory, anticancer, and enzyme-inhibiting agent, offering detailed methodologies for in vitro and in vivo evaluation. This document serves as a foundational resource for researchers aiming to unlock the therapeutic potential of this intriguing molecule.

Introduction: Unveiling the Potential of a Novel Thiocarbamate

This compound (CAS No. 67443-55-4) is a synthetic intermediate, noted for its potential in the preparation of novel anti-inflammatory agents.[1][2] Its chemical structure, featuring a thiocarbamate linkage, places it in a class of compounds known for a wide array of biological effects.[3][4] Thiocarbamates and their close relatives, dithiocarbamates, have been investigated for their utility as herbicides, antifungals, and, more recently, as potential therapeutics in human health.[4][5][6]

The core of this compound's potential lies in the reactivity of the thiocarbamoyl group and the physicochemical properties conferred by the phenylacetate moiety. This unique combination warrants a thorough investigation into its biological activities, which may range from enzyme inhibition to the modulation of critical cellular pathways.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 67443-55-4 | [1][2] |

| Molecular Formula | C15H21NO3S | [1][2][7] |

| Molecular Weight | 295.4 g/mol | [1][2][7] |

| Appearance | Yellow Oil | [1][2] |

| Storage | 2-8°C Refrigerator | [1][8] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, and Toluene | [2][8] |

Hypothesized Biological Activities and Mechanistic Insights

Based on the known bioactivities of structurally related thiocarbamate and dithiocarbamate compounds, we can postulate several potential therapeutic avenues for this compound.

Anti-inflammatory Activity

The initial description of this compound as an intermediate for anti-inflammatory agents provides a strong starting point.[1][2] The mechanism could involve the inhibition of key inflammatory enzymes or pathways.

-

Potential Mechanism: Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) or lipoxygenase (LOX), which are central to the inflammatory cascade. The phenylacetate group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The thiocarbamate moiety could contribute to a novel binding interaction within the active sites of these enzymes.

Anticancer Potential

Dithiocarbamates and their metal complexes have demonstrated significant cytotoxic effects against various cancer cell lines.[9][10] The proposed mechanisms often involve the disruption of cellular redox balance and inhibition of key survival pathways.

-

Potential Mechanism: Inhibition of thioredoxin reductase (TrxR), a key enzyme in maintaining cellular redox homeostasis and a validated target for anticancer drugs.[10] The electrophilic nature of the thiocarbamate carbonyl carbon could make it susceptible to nucleophilic attack by cysteine residues in the active site of TrxR. This could lead to an accumulation of reactive oxygen species (ROS) and subsequent apoptosis.

Enzyme Inhibition: A Focus on Metabolic and Proteolytic Enzymes

Thiocarbamates and dithiocarbamates have been identified as inhibitors of various enzymes, including α-glucosidase, which is relevant to diabetes management.[11]

-

Potential Mechanism:

-

α-Glucosidase Inhibition: Dithiocarbamates have been shown to inhibit α-glucosidase through an allosteric mechanism.[11] this compound could potentially bind to an allosteric site on α-glucosidase, leading to a conformational change that reduces its catalytic activity. This would be a valuable property for an anti-diabetic agent.

-

Protease Inhibition: The structural features of the compound might also lend themselves to the inhibition of proteases involved in disease progression, such as matrix metalloproteinases (MMPs) in cancer metastasis.

-

A Roadmap for Investigation: Experimental Protocols

To systematically evaluate the hypothesized biological activities, a tiered approach starting with in vitro assays and progressing to in vivo models is recommended.

In Vitro Assay Methodologies

Protocol 1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

-

Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

-

Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric COX inhibitor screening assay kit.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme.

-

Add various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

Incubate for 10 minutes at 25°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for 2 minutes at 25°C.

-

Add a saturated stannous chloride solution to stop the reaction and develop the color.

-

Measure the absorbance at 590 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Protocol 2: Cell Viability Assay (MTT Assay)

-

Objective: To assess the cytotoxic effect of the compound on various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., HEK293).

-

Materials: Cancer and non-cancerous cell lines, DMEM/RPMI-1640 medium, fetal bovine serum (FBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the test compound for 24, 48, and 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Protocol 3: Thioredoxin Reductase (TrxR) Activity Assay

-

Objective: To determine if the compound inhibits TrxR activity.

-

Materials: Recombinant human TrxR1, insulin, NADPH, DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

-

Procedure:

-

In a 96-well plate, add buffer, NADPH, and various concentrations of the test compound.

-

Add TrxR1 enzyme and incubate for 15 minutes.

-

Initiate the reaction by adding DTNB.

-

Monitor the increase in absorbance at 412 nm over time, which corresponds to the reduction of DTNB.

-

Calculate the rate of reaction and determine the percentage of inhibition and IC50 value.

-

Protocol 4: α-Glucosidase Inhibition Assay

-

Objective: To assess the inhibitory activity of the compound against α-glucosidase.

-

Materials: α-glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, acarbose as a positive control.

-

Procedure:

-

In a 96-well plate, add phosphate buffer and various concentrations of the test compound.

-

Add the α-glucosidase enzyme solution and incubate for 10 minutes.

-

Initiate the reaction by adding the pNPG substrate.

-

Incubate for 20 minutes at 37°C.

-

Stop the reaction by adding sodium carbonate.

-

Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

In Vivo Models for Preclinical Evaluation

Should in vitro results be promising, subsequent in vivo studies are warranted.

Protocol 5: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

-

Objective: To evaluate the in vivo anti-inflammatory effect of the compound in a rat model.

-

Animals: Wistar rats.

-

Procedure:

-

Administer the test compound orally at different doses.

-

After 1 hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Calculate the percentage of inhibition of edema.

-

Protocol 6: Xenograft Mouse Model for Anticancer Efficacy

-

Objective: To assess the in vivo antitumor activity of the compound.

-

Animals: Immunocompromised mice (e.g., nude mice).

-

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of the mice.

-

Once tumors reach a palpable size, randomize the mice into control and treatment groups.

-

Administer the test compound (e.g., via intraperitoneal injection or oral gavage) daily or on a set schedule.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Visualization of Proposed Mechanisms and Workflows

Diagram 1: Proposed Mechanism of Anticancer Activity via TrxR Inhibition

Caption: Proposed mechanism of anticancer action.

Diagram 2: Experimental Workflow for In Vitro Screening

Caption: Tiered workflow for biological evaluation.

Conclusion and Future Directions

This compound stands as a molecule of significant interest at the intersection of established thiocarbamate bioactivity and novel structural design. The proposed research framework provides a clear and robust pathway to elucidate its potential as a therapeutic agent. Future investigations should also consider its pharmacokinetic and toxicological profiles to build a comprehensive understanding of its drug-like properties. The exploration of this compound could lead to the development of new treatments for a range of diseases, underscoring the importance of systematic investigation into novel chemical entities.

References

-

Casalvieri, G. A., et al. (2021). Cytotoxic Effects of a Triorganotin Derivative on HTLV-1-Infected Cells at Different Immortalization/Transformation Stages In Vitro. MDPI. [Link]

-

Zhang, L., et al. (2018). Advances in the synthesis of thiocarbamates. ResearchGate. [Link]

-

Al-Harthi, S. E., et al. (2023). Anticancer Applications of Gold Complexes: Structure–Activity Review. MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Thiocarbamate synthesis by carbamoylation. Organic Chemistry Portal. [Link]

-

Wikipedia. (n.d.). Thiocarbamate. Wikipedia. [Link]

-

HuiCheng Biotech. (n.d.). This compound. HuiCheng Biotech. [Link]

-

de Oliveira, A. P., et al. (2014). In vitro studies of the activity of dithiocarbamate organoruthenium complexes against clinically relevant fungal pathogens. PubMed. [Link]

-

Taha, M., et al. (2021). Dithiocarbamate derivatives inhibit α-glucosidase through an apparent allosteric site on the enzyme. PubMed. [Link]

-

Stadelmann, B., et al. (2023). In Vitro Activities of Dithiocarbamate Derivatives against Echinococcus multilocularis Metacestode Vesicles. MDPI. [Link]

-

Domi, A., et al. (2023). Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. National Institutes of Health. [Link]

-

World Health Organization. (1988). Thiocarbamate pesticides: a general introduction. Inchem.org. [Link]

-

Patel, D. K., et al. (2012). In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. Journal of Applied Pharmaceutical Science. [Link]

-

Williams, A., & Douglas, K. T. (1975). The E1cB mechanism for thiocarbamate ester hydrolysis: equilibrium and kinetic studies. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Tripathi, R., et al. (2020). An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials. ACS Pharmacology & Translational Science. [Link]

-

Organic Syntheses. (n.d.). ethyl phenylacetate. Organic Syntheses. [Link]

-

Gholivand, M. B., et al. (2014). Biological Activities of Ethyl Acetate Extract of Different Parts of Hyssopus Angustifolius. PubMed. [Link]

- Google Patents. (n.d.). CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate.

-

ChemSynthesis. (n.d.). ethyl 2-[3-(diethylcarbamoylsulfanyl)phenyl]acetate. ChemSynthesis. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Ethyl 3-(S-Diethylthiocarbamoyl)phenylacetate_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 3. researchgate.net [researchgate.net]

- 4. Thiocarbamate - Wikipedia [en.wikipedia.org]

- 5. In vitro studies of the activity of dithiocarbamate organoruthenium complexes against clinically relevant fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiocarbamate pesticides: a general introduction (EHC 76, 1988) [inchem.org]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. labsolu.ca [labsolu.ca]

- 9. mdpi.com [mdpi.com]

- 10. Anticancer Applications of Gold Complexes: Structure–Activity Review [mdpi.com]

- 11. Dithiocarbamate derivatives inhibit α-glucosidase through an apparent allosteric site on the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Evaluation of Ethyl 3-(S-Diethylthiocarbamoyl)phenylacetate as a Novel Anti-Inflammatory Agent

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical framework for the investigation of Ethyl 3-(S-Diethylthiocarbamoyl)phenylacetate as a potential anti-inflammatory therapeutic. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory compounds. This guide outlines a structured, multi-stage evaluation process, from initial synthesis and characterization to detailed in vitro and in vivo pharmacological assessment.

Introduction and Rationale

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. While existing treatments, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective, they are often associated with significant side effects, necessitating the search for new therapeutic agents with improved safety profiles.

The thiocarbamate and dithiocarbamate scaffolds have emerged as promising structures in medicinal chemistry due to their diverse biological activities. Notably, compounds containing these moieties have demonstrated significant anti-inflammatory properties.[1] The mechanism often involves the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, a pivotal regulator of pro-inflammatory gene expression.[2][3] Dithiocarbamates can exert potent anti-inflammatory effects by preventing the degradation of IκB-α, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of inflammatory mediators like iNOS, COX-2, TNF-α, and IL-1β.[3]

This guide focuses on This compound (CAS No: 67443-55-4), a molecule identified as a potential synthetic intermediate for novel anti-inflammatory agents.[4][5]

Compound Profile:

-

Chemical Name: this compound

-

Synonym: Ethyl 2-(3-((diethylcarbamoyl)thio)phenyl)acetate[4]

-

Molecular Formula: C₁₅H₂₁NO₃S[6]

-

Molecular Weight: 295.4 g/mol [6]

Hypothesis: Based on the established anti-inflammatory activity of the thiocarbamate scaffold, it is hypothesized that this compound will exhibit direct anti-inflammatory effects by inhibiting key enzymatic and cellular pathways, primarily through the modulation of the NF-κB signaling cascade and direct inhibition of inflammatory enzymes such as cyclooxygenases (COX).

Synthesis and Characterization

A robust and reproducible synthesis is the foundation of any drug discovery program. The proposed synthesis of the title compound is based on established methods for S-thiocarbamate formation.[7]

Proposed Synthetic Pathway

The most direct route involves the reaction of ethyl 2-(3-mercaptophenyl)acetate with diethylcarbamoyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Detailed Synthesis Protocol

-

Preparation: To a solution of ethyl 2-(3-mercaptophenyl)acetate (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0°C, add triethylamine (1.2 equivalents).

-

Reaction: Slowly add diethylcarbamoyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

-

Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil via flash column chromatography on silica gel to yield this compound as a yellow oil.

Physicochemical Characterization

-

Structural Verification: Confirmation of the chemical structure will be performed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Purity Assessment: The purity of the final compound will be determined to be >95% using High-Performance Liquid Chromatography (HPLC) with UV detection. This is critical to ensure that observed biological activity is not due to impurities.

In Vitro Evaluation of Anti-Inflammatory Activity

A tiered in vitro screening cascade is essential for efficiently evaluating the compound's biological activity and mechanism of action.[8][9]

Caption: Hypothesized inhibition of the NF-κB pathway by the test compound.

-

Protocol (Western Blot):

-

Culture RAW 264.7 cells and pre-treat with the test compound at its IC50 concentration for NO inhibition.

-

Stimulate with LPS (1 µg/mL) for a short duration (e.g., 30 minutes).

-

Lyse the cells and quantify total protein concentration using a BCA assay.

-

Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Probe with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Self-Validation: A successful experiment will show a marked increase in p-IκBα in the LPS-only group, which is significantly attenuated in the compound-treated group, while β-actin levels remain constant across all lanes.

-

In Vivo Validation: Acute Inflammation Model

-